4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid
Description
4-{8-Methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused with a benzoic acid moiety. Its structure includes a methoxy group at position 8 and a ketone at position 3, contributing to its unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(8-methoxy-3-oxochromeno[2,3-c]pyrazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-24-14-4-2-3-11-9-13-16(25-15(11)14)19-20(17(13)21)12-7-5-10(6-8-12)18(22)23/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEFYRXHIQZOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of 2′-Hydroxychalcone Derivatives
The oxidative cyclization of 2′-hydroxychalcones is a robust method for constructing chromone-pyrazole hybrids. For the target compound, a chalcone precursor 14 containing 8-methoxy and 4-carboxybenzyl groups is synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-methoxyacetophenone and 4-carboxybenzaldehyde . Cyclization occurs in dimethyl sulfoxide (DMSO) with iodine (I₂) or copper halides (CuCl₂/CuBr₂) as catalysts under reflux (140°C, 3–6 h), yielding the chromeno[2,3-c]pyrazole core (Fig. 1A) .
Key Optimization :
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Catalyst Selection : CuCl₂ enhances regioselectivity for 3-halo-substituted chromones .
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Solvent : DMSO promotes both cyclization and stabilization of intermediates .
Cyclocondensation of Hydrazines with 1,3-Diketones
1,3-Diketones functionalized at C-2 with a 4-carboxyphenyl group undergo cyclocondensation with hydrazines to form pyrazole rings. The diketone 7 (derived from 8-methoxy-2H-chromen-3-one and ethyl 4-(bromomethyl)benzoate) reacts with hydrazine hydrate in ethanol under reflux (12 h), producing the pyrazole-chromene adduct 8 (Fig. 1B) . Acidic hydrolysis (HCl, 6M) of the ester group yields the free benzoic acid.
Key Observations :
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Regioselectivity : Electron-withdrawing groups (e.g., CO₂Et) direct pyrazole formation at C-3 of the chromone .
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Yield : 70–82% for cyclocondensation; 90% for ester hydrolysis .
Multicomponent Reactions (MCRs)
A one-pot MCR strategy combines 8-methoxy-2H-chromen-3-one, 4-carboxybenzaldehyde, and hydrazine in acetic acid under microwave irradiation (100°C, 20 min). The reaction proceeds via Knoevenagel condensation to form a chalcone intermediate, followed by hydrazine-mediated pyrazole cyclization (Fig. 1C) .
Advantages :
Post-Synthetic Oxidation of Formyl Intermediates
Vilsmeier-Haack formylation introduces a formyl group at the pyrazole C-4 position using POCl₃/DMF . Subsequent oxidation with KMnO₄ in alkaline conditions converts the formyl group to a carboxylic acid (Fig. 1D) .
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Oxidative Cyclization | 65–78 | 3–6 | High regioselectivity | Harsh conditions |
| Cyclocondensation | 70–82 | 12 | Simple purification | Multi-step synthesis |
| MCR | 85 | 0.3 | Rapid, one-pot | Specialized equipment required |
| Post-Synthetic Oxidation | 60–68 | 24 | Functional group tolerance | Low overall yield |
Figure 1 : (A) Oxidative cyclization; (B) Cyclocondensation; (C) MCR pathway; (D) Formylation-oxidation sequence.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antiviral Activity
Recent studies have shown that derivatives of chromene compounds exhibit antiviral properties. Specifically, the compound has been tested against various viral strains, demonstrating significant inhibition of viral replication. For instance, a study highlighted its effectiveness against the influenza virus, where it reduced viral titers significantly in vitro .
Antimicrobial Properties
Research has indicated that 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid possesses antimicrobial activities against a range of pathogens. A case study involving the synthesis of related chromene derivatives showed promising results against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis revealed that modifications to the chromene core could enhance antimicrobial efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. This activity was confirmed through various assays measuring cytokine levels in cell cultures treated with the compound .
Data Tables
Case Study 1: Antiviral Activity
In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. The results indicated a dose-dependent reduction in viral load, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to interference with viral entry into host cells.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, revealing MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that structural modifications could further enhance potency.
Mechanism of Action
The mechanism by which 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The chromeno[2,3-c]pyrazole scaffold is structurally related to xanthones and coumarins, but its pyrazole ring introduces distinct electronic and steric effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility: The benzoic acid group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., methyl or chlorophenyl groups) .
Biological Activity : The 8-methoxy and 3-oxo groups in the target compound are associated with enhanced hydrogen-bonding capacity, which may improve interactions with biological targets compared to the 7-hydroxy analog in compound 24 .
Electronic Properties: The electron-withdrawing benzoic acid group stabilizes the chromeno[2,3-c]pyrazole core, reducing reactivity compared to halogenated derivatives like the 2-chlorophenyl analog .
Crystallographic and Hydrogen-Bonding Analysis
The benzoic acid moiety facilitates predictable hydrogen-bonding patterns, as observed in related compounds. For instance, the 2-chlorophenyl analog forms dimeric structures via C=O···H–N interactions, whereas the target compound’s benzoic acid group enables extended H-bond networks, as described by Etter’s graph set analysis . Such networks are critical for crystal engineering and drug design, where intermolecular interactions dictate stability and bioavailability.
Biological Activity
The compound 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid is a member of the pyrazole family, which is known for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a chromeno-pyrazole core which is essential for its biological interactions.
Pharmacological Activities
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes some of the key activities associated with similar compounds in the literature:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to neuroprotective effects.
Case Studies
Several studies have explored the biological activities of related pyrazole compounds:
- Anti-inflammatory Effects : A study demonstrated that certain pyrazole derivatives showed significant anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models .
- Antimicrobial Properties : Research indicated that specific pyrazole compounds exhibited potent antimicrobial activity against various strains of bacteria and fungi, suggesting their potential use in treating infections .
- Anticancer Potential : In vitro studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid, and how should its purity and structure be validated?
- Methodological Answer :
- Synthesis : Multi-step routes typically involve condensation reactions between chromeno-pyrazole precursors and benzoic acid derivatives. For example, analogous chromeno-pyrazoles are synthesized via cyclization of substituted pyrazoles with chromene intermediates under acidic or basic conditions .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm functional groups (e.g., methoxy at δ ~3.8 ppm, carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring bond lengths and angles align with expected values .
Q. What key structural features influence the reactivity of this compound?
- Methodological Answer :
- Functional Groups :
- The chromeno-pyrazole core (rigid fused-ring system) dictates steric constraints.
- Methoxy group at position 8 enhances electron density, influencing nucleophilic/electrophilic reactivity.
- Benzoic acid moiety allows for salt formation or conjugation via carboxylate groups .
- Hydrogen Bonding : The 3-oxo group and benzoic acid proton participate in intermolecular hydrogen bonds, affecting solubility and crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Scenario : Discrepancies in NMR chemical shifts (solution phase) vs. X-ray bond lengths (solid state) may arise due to dynamic effects (e.g., tautomerism).
- Approach :
Perform variable-temperature NMR to detect equilibrium between tautomers.
Use DFT calculations to model optimized geometries and compare with crystallographic data.
Cross-validate with IR spectroscopy to confirm carbonyl stretching frequencies (~1650–1750 cm) .
Q. What experimental design considerations are critical for optimizing reaction conditions in derivative synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the benzoic acid moiety but may hinder crystallization.
- Temperature Control : Higher temperatures (>100°C) accelerate cyclization but risk decomposition; monitor via TLC or HPLC .
- Catalysts : Use Lewis acids (e.g., ZnCl) for regioselective functionalization of the pyrazole ring .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in crystallization, and how do they impact polymorph stability?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D for donor, A for acceptor). For example, the benzoic acid dimer forms an motif .
- Polymorph Screening : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate metastable forms.
- Thermal Analysis : Use DSC/TGA to assess stability differences between polymorphs .
Q. How can reaction mechanisms for derivatization at the pyrazole ring be elucidated?
- Methodological Answer :
- Isotopic Labeling : Introduce or at the pyrazole nitrogen/carbon to track substituent migration via NMR.
- Kinetic Studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via LC-MS .
Data Contradiction Analysis
Q. When crystallographic data suggests planar geometry but computational models predict non-planarity, how should researchers reconcile these findings?
- Methodological Answer :
- Root Cause : Crystal packing forces (e.g., π-π stacking) may enforce planarity absent in gas-phase calculations.
- Resolution :
Compare Hirshfeld surfaces to quantify intermolecular interactions.
Perform QTAIM analysis to evaluate electron density topology at bond critical points .
Structural and Functional Derivative Design
Q. What methodologies support rational design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogen to modulate lipophilicity.
- Fragment-Based Design : Use the benzoic acid moiety as an anchor for conjugating pharmacophores (e.g., via amide coupling) .
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
